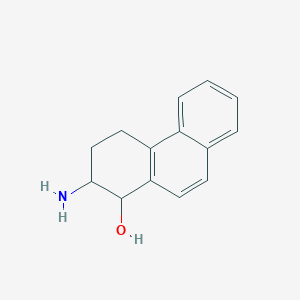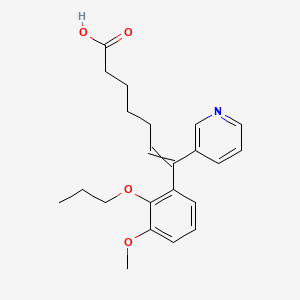![molecular formula C18H13N7O4 B14384263 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-81-1](/img/structure/B14384263.png)
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a dinitrobenzonitrile group through an azo linkage
Vorbereitungsmethoden
The synthesis of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves a multi-step process:
Synthesis of 8-(Ethylamino)quinoline: This can be achieved by reacting quinoline with ethylamine under suitable conditions.
Diazotization: The 8-(Ethylamino)quinoline is then diazotized using nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dinitrobenzonitrile to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The nitro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives, amines, and substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its structural similarity to certain pharmacophores, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the manufacture of dyes and pigments due to its vivid color properties.
Wirkmechanismus
The mechanism of action of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. The nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile include other azo dyes and quinoline derivatives. For example:
2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile: This compound has a similar structure but with diethylamino instead of ethylamino, which may affect its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
89903-81-1 |
|---|---|
Molekularformel |
C18H13N7O4 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-[[8-(ethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H13N7O4/c1-2-20-15-6-5-14(13-4-3-7-21-18(13)15)22-23-17-11(10-19)8-12(24(26)27)9-16(17)25(28)29/h3-9,20H,2H2,1H3 |
InChI-Schlüssel |
IQIMNMIDPPPECC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)



![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)







